molecular formula C26H24FN3O2S B2930137 N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide CAS No. 851714-75-5

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide

Cat. No. B2930137
CAS RN: 851714-75-5
M. Wt: 461.56
InChI Key: DZWUSXBMKCNWHC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzylamino group, a thioether group, an indole group, an ethyl group, and a fluorobenzamide group . These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the indole ring, the introduction of the benzylamino group, and the formation of the fluorobenzamide group . The synthesis could involve reactions such as nucleophilic substitution, condensation, and aromatic electrophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The indole ring system is aromatic and planar, the benzylamino group could participate in hydrogen bonding, and the fluorobenzamide group would have a polar carbonyl group and a polar C-F bond .


Chemical Reactions Analysis

The compound could undergo several types of reactions depending on the conditions. The benzylamino group could undergo reactions at the benzylic position . The thioether group could undergo oxidation . The indole ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature. The presence of polar groups like the carbonyl group and the C-F bond would make it somewhat polar .

Scientific Research Applications

Chemical Structure Analysis and Synthetic Applications

  • Long-Range Through-Space Couplings : Compounds like 2-fluorobenzamide have shown interesting spin-spin couplings due to hydrogen bonding, suggesting that similar structures could be useful in NMR studies to explore molecular interactions and chemical environments (Rae et al., 1993).

Antimicrobial and Antifungal Properties

  • Fluorinated Compounds : The synthesis and evaluation of fluorinated compounds, including spiro[benzothiazepin-indol]-ones and fluorobenzamides, have demonstrated significant antimicrobial and antifungal activities. These findings suggest that N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide might also possess similar biological properties, making it a candidate for the development of new antimicrobial agents (Dandia et al., 1998); (Desai et al., 2013).

Potential in Drug Development

  • Serotonin Transporter Imaging : Analogous compounds, particularly those incorporating fluorine atoms, have been explored as imaging agents for serotonin transporters. This suggests potential applications in developing diagnostic tools or drugs targeting neurological pathways (Shiue et al., 2003).

Novel Synthetic Pathways and Reactivity

  • Synthesis and Structural Characterization : Research on fluorobenzamides and related structures has led to the development of novel synthetic methods and the discovery of unique chemical reactivities, which could be applicable to the synthesis and functionalization of N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide for various scientific applications (Benhalouche et al., 2019).

Future Directions

The compound could be of interest in various fields such as medicinal chemistry, materials science, and chemical biology. Further studies could focus on its synthesis, its physical and chemical properties, its reactivity, and its potential biological activity .

properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S/c27-22-12-6-4-10-20(22)26(32)28-14-15-30-17-24(21-11-5-7-13-23(21)30)33-18-25(31)29-16-19-8-2-1-3-9-19/h1-13,17H,14-16,18H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWUSXBMKCNWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide

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